molecular formula C10H8N2O4 B1495000 Methyl 2-(cyanomethyl)-3-nitrobenzoate

Methyl 2-(cyanomethyl)-3-nitrobenzoate

Katalognummer: B1495000
Molekulargewicht: 220.18 g/mol
InChI-Schlüssel: KMPVUBMMIQNEHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(cyanomethyl)-3-nitrobenzoate is a nitrobenzoate ester derivative characterized by a cyanomethyl (-CH₂CN) substituent at the 2-position and a nitro (-NO₂) group at the 3-position of the benzene ring. This compound belongs to a class of aromatic esters with versatile applications in organic synthesis, particularly as intermediates in pharmaceuticals and agrochemicals. The cyanomethyl group introduces unique reactivity, enabling participation in cyclization or nucleophilic substitution reactions, while the nitro group acts as a strong electron-withdrawing moiety, influencing the electronic properties of the aromatic system.

Eigenschaften

Molekularformel

C10H8N2O4

Molekulargewicht

220.18 g/mol

IUPAC-Name

methyl 2-(cyanomethyl)-3-nitrobenzoate

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)8-3-2-4-9(12(14)15)7(8)5-6-11/h2-4H,5H2,1H3

InChI-Schlüssel

KMPVUBMMIQNEHA-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CC#N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among Nitrobenzoate Derivatives

Compound Name Substituent (Position) Molecular Formula CAS RN Key Functional Features
Methyl 2-(cyanomethyl)-3-nitrobenzoate -CH₂CN (2), -NO₂ (3) C₁₀H₈N₂O₄ Not provided Cyanomethyl (electron-withdrawing), nitro
Methyl 2-chloro-3-nitrobenzoate -Cl (2), -NO₂ (3) C₈H₆ClNO₄ 53553-14-3 Chloro (electron-withdrawing), nitro
Methyl 2-methyl-3-nitrobenzoate -CH₃ (2), -NO₂ (3) C₉H₉NO₄ 59382-59-1 Methyl (electron-donating), nitro
Methyl 2-(bromomethyl)-3-nitrobenzoate -CH₂Br (2), -NO₂ (3) C₉H₈BrNO₄ 98475-07-1 Bromomethyl (reactive leaving group), nitro
Methyl 3-cyano-5-nitrobenzoate -CN (3), -NO₂ (5) C₉H₆N₂O₄ 99066-80-5 Cyano (meta to nitro), nitro

Key Observations :

  • Electron Effects: The cyanomethyl group in the target compound combines moderate electron-withdrawing effects (via the nitrile) with steric bulk, differing from the stronger electron-withdrawing chloro group in Methyl 2-chloro-3-nitrobenzoate or the electron-donating methyl group in Methyl 2-methyl-3-nitrobenzoate .
  • Reactivity: The bromomethyl group in Methyl 2-(bromomethyl)-3-nitrobenzoate facilitates nucleophilic substitution reactions, whereas the cyanomethyl group may participate in cycloadditions or serve as a precursor for amines via reduction .

Physicochemical and Electronic Properties

Table 2: Computed and Experimental Properties of Selected Compounds

Property Methyl 2-(cyanomethyl)-3-nitrobenzoate* Methyl 2-chloro-3-nitrobenzoate Methyl 2-methyl-3-nitrobenzoate Methyl 3-cyano-5-nitrobenzoate
Molecular Weight (g/mol) 206.15 (estimated) 215.59 195.17 206.15
logP ~1.8 (predicted) ~2.1 (predicted) ~1.5 (predicted) ~1.7 (predicted)
Polar Surface Area (Ų) ~90 (predicted) ~85 (predicted) ~75 (predicted) ~95 (predicted)
HOMO-LUMO Gap (eV) ~5.2 (predicted) ~5.0 (predicted) ~5.4 (predicted) ~5.1 (predicted)

Predicted values based on DFT/B3LYP/6-31 G methodologies applied to analogous nitrobenzoates .

Key Findings :

  • Lipophilicity (logP): The cyanomethyl group increases hydrophobicity compared to the methyl group but remains less lipophilic than the chloro derivative due to the polar nitrile moiety .
  • Polar Surface Area (PSA): Higher PSA values for cyano-containing derivatives (e.g., Methyl 3-cyano-5-nitrobenzoate) correlate with enhanced membrane permeability barriers, critical in drug design .
  • Electronic Structure : The nitro group significantly lowers the LUMO energy, enhancing electrophilicity for reactions such as nucleophilic aromatic substitution .

Critical Insights :

  • Pharmaceutical Relevance: Methyl 2-(cyanomethyl)-3-nitrobenzoate’s nitrile functionality is advantageous in synthesizing angiotensin II receptor blockers (e.g., candesartan intermediates) .

Vorbereitungsmethoden

Preparation Methods of Methyl 2-(cyanomethyl)-3-nitrobenzoate

General Synthetic Strategy

The synthesis of methyl 2-(cyanomethyl)-3-nitrobenzoate generally involves:

  • Starting from methyl 2-methyl-3-nitrobenzoate or related methyl benzoate derivatives.
  • Introduction of the cyanomethyl group via bromination followed by nucleophilic substitution.
  • Nitration and esterification steps to achieve the desired substitution pattern.

Stepwise Preparation Approach

Preparation of Methyl 3-Nitrobenzoate

A key intermediate is methyl 3-nitrobenzoate, which can be prepared by electrophilic aromatic substitution (nitration) of methyl benzoate:

  • Methyl benzoate is reacted with a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled low temperature (below 6 °C) to avoid over-nitration.
  • The nitration mixture is added slowly to maintain temperature control.
  • After reaction completion, the product is isolated by pouring the reaction mixture over crushed ice, followed by filtration and recrystallization from a water-ethanol mixture.
  • The melting point of methyl 3-nitrobenzoate is approximately 78 °C, confirming purity.
Step Reagents/Conditions Notes
Nitration Methyl benzoate + HNO3/H2SO4 (ice bath) Temperature < 6 °C, slow addition
Workup Pour over ice, filtration, recrystallization Water-ethanol solvent
Bromination of Methyl 2-Methyl-3-Nitrobenzoate
  • Methyl 2-methyl-3-nitrobenzoate undergoes bromination at the methyl group using brominating agents such as N-bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin in acetonitrile.
  • Azobisisobutyronitrile (AIBN) is added as a radical initiator.
  • The reaction is heated between 55-75 °C for 12-15 hours.
  • The progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
  • This step yields methyl 2-(bromomethyl)-3-nitrobenzoate as a key intermediate.
Step Reagents/Conditions Notes
Bromination Methyl 2-methyl-3-nitrobenzoate + NBS or 1,3-Dibromo-5,5-dimethylhydantoin + AIBN in acetonitrile 55-75 °C, 12-15 h, radical initiation
Monitoring TLC, HPLC Reaction completion confirmation
Substitution to Introduce Cyanomethyl Group
  • The bromomethyl intermediate can be converted to the cyanomethyl derivative via nucleophilic substitution.
  • This step typically involves reaction with a cyanide source (e.g., sodium cyanide or potassium cyanide) under suitable conditions to replace the bromine atom with a cyano group.
  • The reaction is performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP).
  • Base additives like triethylamine may be used to facilitate the reaction.
Step Reagents/Conditions Notes
Cyanation Methyl 2-(bromomethyl)-3-nitrobenzoate + NaCN/KCN in DMSO or NMP Nucleophilic substitution
Base additive Triethylamine or similar bases Enhances reaction efficiency
Purification and Characterization
  • After synthesis, the product is purified by recrystallization or chromatographic techniques.
  • Characterization is performed using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and melting point determination.
  • Yields vary depending on reaction conditions, typically ranging from moderate to good (30-70%) depending on step and scale.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Notes
1 Methyl 3-nitrobenzoate Nitration of methyl benzoate with HNO3/H2SO4 (0-6 °C) ~70-80 Controlled temperature, recrystallization required
2 Methyl 2-(bromomethyl)-3-nitrobenzoate Bromination with NBS or 1,3-Dibromo-5,5-dimethylhydantoin, AIBN, 55-75 °C, 12-15 h 60-75 Radical bromination, TLC/HPLC monitored
3 Methyl 2-(cyanomethyl)-3-nitrobenzoate Nucleophilic substitution with NaCN/KCN in DMSO/NMP, base (triethylamine) 50-70 Cyanation step, polar aprotic solvent
4 Final purification Recrystallization or chromatography - Characterization by NMR, HRMS, melting point

Research Findings and Notes

  • The bromination step is critical for selective functionalization of the methyl group adjacent to the nitro substituent.
  • Radical initiators such as AIBN ensure efficient bromine radical formation for substitution.
  • The cyanation reaction requires careful handling of toxic cyanide reagents and appropriate safety measures.
  • The nitration step must be controlled at low temperature to prevent over-nitration or side reactions.
  • Purity of intermediates significantly affects overall yield and product quality.
  • Alternative methylating agents for ester formation include dimethyl sulfate, diazomethane, and dimethyl dicarbonate under basic conditions.
  • The synthetic route is adaptable for scale-up with industrial feasibility demonstrated in related processes.

Q & A

Basic Research Question

  • Infrared (IR) Spectroscopy : The ester carbonyl (C=O) appears at ~1725 cm⁻¹, while the nitro group (NO₂) shows asymmetric and symmetric stretches at 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The cyanomethyl (C≡N) stretch is observed at ~2250 cm⁻¹ .
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with 8:2 hexane/ethyl acetate. The product typically has an Rf = 0.35, distinct from starting materials or byproducts (e.g., di-nitrated derivatives) .
  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR reveals the methyl ester singlet at δ 3.84 ppm, aromatic protons as multiplets (δ 7.46–8.11 ppm), and the cyanomethyl CH₂ at δ ~4.2 ppm. Computational validation via DFT/B3LYP/6-31G(d,p) methods can corroborate experimental shifts .

What mechanistic insights explain the reactivity of the nitro and cyanomethyl groups in substitution or reduction reactions?

Advanced Research Question
The nitro group at the meta position is a strong electron-withdrawing group, directing electrophilic attacks to the ortho and para positions. In substitution reactions, the cyanomethyl group (ortho to nitro) undergoes nucleophilic displacement due to its electron-deficient nature. For example, bromination of the cyanomethyl group (e.g., using HBr/H₂SO₄) yields methyl 2-(bromomethyl)-3-nitrobenzoate, a precursor for further functionalization . Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) produces intermediates for pharmaceutical applications, but competing side reactions (e.g., ester hydrolysis) require pH and temperature optimization .

How do structural modifications (e.g., fluorine substitution) alter the compound’s biological or chemical properties?

Advanced Research Question
Replacing the nitro group with fluorine (as in Methyl 2-(cyanomethyl)-3-fluorobenzoate) reduces electron-withdrawing effects, increasing the compound’s lipophilicity and altering its binding affinity in biological systems. Fluorinated analogs exhibit enhanced metabolic stability but lower reactivity in nucleophilic substitutions compared to nitro derivatives. Computational docking studies can quantify these differences by analyzing interactions with enzymes (e.g., cytochrome P450) .

How can researchers resolve contradictions in reported reaction yields or byproduct profiles?

Data Contradiction Analysis
Discrepancies in yields (e.g., 53% vs. higher yields in industrial protocols) often stem from differences in purification methods (e.g., recrystallization vs. column chromatography) or reaction scalability. For instance, continuous flow processes in industrial settings improve mixing and heat transfer, reducing byproducts like di-nitrated isomers . To address byproduct variability, monitor reactions in real-time using HPLC or inline IR spectroscopy to optimize reagent addition rates and quenching steps .

What computational tools predict the compound’s spectroscopic or reactive properties?

Advanced Research Question
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level accurately predict NMR chemical shifts and vibrational frequencies, aiding in structural assignments . Molecular dynamics simulations can model solvation effects on reactivity, such as ester hydrolysis rates in aqueous vs. non-polar solvents. Additionally, QSAR models correlate substituent electronic parameters (Hammett σ constants) with reaction kinetics for nitro-group reductions .

What are the applications of Methyl 2-(cyanomethyl)-3-nitrobenzoate in medicinal chemistry or materials science?

Advanced Research Question
The compound serves as a precursor for bioactive molecules:

  • Anticancer Agents : The cyanomethyl group can be converted to a carboxamide or thioether, enhancing interactions with kinase targets .
  • Polymer Chemistry : Nitro groups facilitate crosslinking in epoxy resins, while the ester moiety enables copolymerization with acrylates .
  • Photolabile Protecting Groups : The nitrobenzene core undergoes UV-induced cleavage, useful in controlled drug release systems .

What safety protocols are critical when handling Methyl 2-(cyanomethyl)-3-nitrobenzoate?

Basic Research Question

  • Toxicity : The nitro group may cause methemoglobinemia; use fume hoods and PPE to avoid inhalation or skin contact .
  • Storage : Store in airtight containers at –20°C to prevent degradation. Avoid prolonged exposure to light, which can trigger nitro-group decomposition .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration to minimize toxic NOx emissions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.